molecular formula C16H11FO3 B2560296 (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one CAS No. 847163-61-5

(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2560296
CAS No.: 847163-61-5
M. Wt: 270.259
InChI Key: HGBNQORCBBMHMT-NVNXTCNLSA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-fluorobenzaldehyde with 6-methoxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of bioavailability, selectivity, and efficacy.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Benzylamine: A simple amine with various industrial applications.

Uniqueness

(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one stands out due to its unique combination of a fluorophenyl group and a benzofuranone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBNQORCBBMHMT-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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